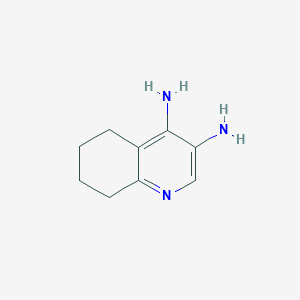![molecular formula C11H12F3N B121561 3-[[2-(Trifluormethyl)phenyl]methyl]azetidin CAS No. 937626-43-2](/img/structure/B121561.png)
3-[[2-(Trifluormethyl)phenyl]methyl]azetidin
Übersicht
Beschreibung
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine is a chemical compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Wissenschaftliche Forschungsanwendungen
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine has several applications in scientific research:
Wirkmechanismus
Mode of Action
The trifluoromethyl group is known to be a weak pi donor through interaction of the fluorine lone pair with the radical center’s somo . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemische Analyse
Biochemical Properties
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . It also inhibits certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biological activities, which may affect the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine have been shown to improve cognitive function, whereas high doses can lead to neurotoxicity . Threshold effects are also observed, where a specific dose range is required to achieve the desired biological response .
Metabolic Pathways
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
The transport and distribution of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular responses to stress .
Vorbereitungsmethoden
The synthesis of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Analyse Chemischer Reaktionen
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine can be compared with other similar compounds, such as:
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: This compound shares a similar structure but differs in its hydrochloride salt form, which can affect its solubility and reactivity.
4-(Trifluoromethyl)benzylamine: This compound has a similar trifluoromethyl group attached to a benzylamine moiety, but lacks the azetidine ring, resulting in different chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYCFKNAZOGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588378 | |
| Record name | 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937626-43-2 | |
| Record name | 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


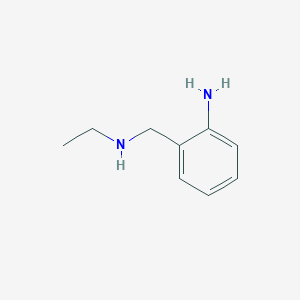
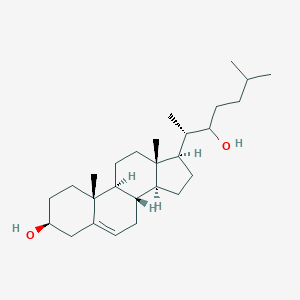

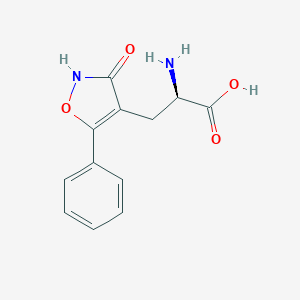
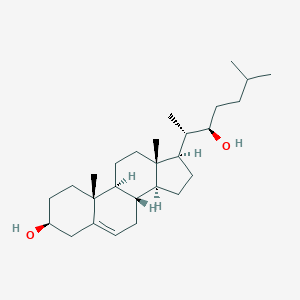
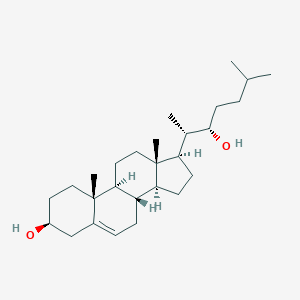
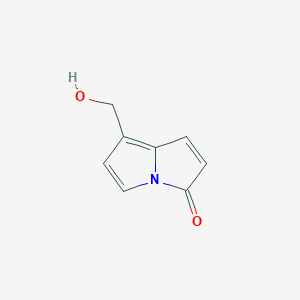
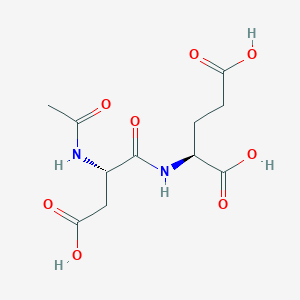
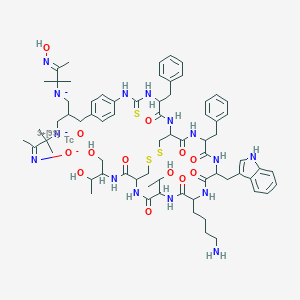
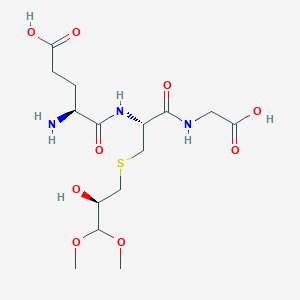
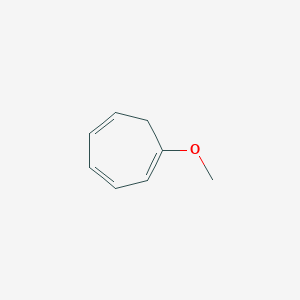
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
